1-O-benzyl 5-O-methyl 2-oxoimidazolidine-1,5-dicarboxylate
Description
Properties
IUPAC Name |
1-O-benzyl 5-O-methyl 2-oxoimidazolidine-1,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-19-11(16)10-7-14-12(17)15(10)13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKSBDJDSGYUKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNC(=O)N1C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-O-benzyl 5-O-methyl 2-oxoimidazolidine-1,5-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as benzylamine and methyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the imidazolidine ring.
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Reduction of the 2-Oxo Group
The ketone moiety in the imidazolidine ring undergoes reduction under specific conditions. For example:
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Sodium borohydride (NaBH₄) in isopropanol at 5–10°C reduces the oxo group to a hydroxyl group, yielding dihydroxyimidazolidine derivatives .
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Lithium aluminum hydride (LiAlH₄) may further reduce the ester groups to alcohols, though this requires careful control to avoid over-reduction.
| Reaction Conditions | Reagents | Major Product(s) | Yield | Source |
|---|---|---|---|---|
| 5–10°C, isopropanol | NaBH₄ | (3aS,6aR)-hexahydroimidazole derivatives | ~82% | |
| Room temperature, THF | LiAlH₄ | Pending structural confirmation | N/A |
Ester Hydrolysis
The benzyl and methyl esters are susceptible to hydrolysis:
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Acidic conditions (HCl) : Cleave methyl esters selectively, yielding mono-carboxylic acids.
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Basic conditions (NaOH) : Hydrolyze both esters to produce dicarboxylic acids.
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Hydrogenolysis (H₂/Pd-C) : Removes the benzyl group selectively while preserving the methyl ester .
Nucleophilic Substitution
The oxo group and ester carbonyls serve as electrophilic sites:
-
Ammonia or amines : Attack the carbonyl, forming urea or amide derivatives .
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Grignard reagents : Add to the ketone, generating tertiary alcohols.
| Reaction Type | Reagents | Products | Notes | Source |
|---|---|---|---|---|
| Amination | NH₃ (aq.) | 2-Iminoimidazolidine derivatives | Low yield | |
| Grignard addition | RMgX (R = alkyl) | Tertiary alcohol adducts | Requires anhydrous conditions |
Cyclization and Ring-Opening
The imidazolidine ring participates in cycloaddition and ring-opening reactions:
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Acid-mediated ring-opening : Forms linear diamines or amino alcohols .
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CO₂ insertion : Under silver catalysis, carboxylation at the C(sp³)-H position generates γ-lactone derivatives .
| Conditions | Reagents | Products | Mechanism | Source |
|---|---|---|---|---|
| H₂SO₄, 100°C | Concentrated acid | 1,2-Diamine derivatives | Ring protonation | |
| AgBF₄, CO₂ (1 atm) | Silver catalyst | γ-Lactone-carboxylic acid hybrids | Radical cyclization |
Oxidation Reactions
While the 2-oxo group is already oxidized, peripheral groups react further:
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Ozonolysis : Cleaves benzyl ethers to benzoic acids.
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KMnO₄ oxidation : Converts methyl esters to ketones under strong oxidative conditions .
Key Structural Insights from Comparative Studies
| Comparative Compound | Reactivity Difference | Source |
|---|---|---|
| 1-Benzyl 5-tert-butyl analog | Enhanced steric hindrance slows hydrolysis | |
| (S)-1-Benzyl 5-methyl analog | Stereochemistry influences cyclization pathways |
Scientific Research Applications
1-O-benzyl 5-O-methyl 2-oxoimidazolidine-1,5-dicarboxylate is a chemical compound with the molecular formula . It features a unique imidazolidine core, a five-membered cyclic structure containing nitrogen atoms. The presence of benzyl and methyl substituents enhances its chemical properties and potential reactivity. It is categorized under oxoimidazolidines, known for diverse applications in organic synthesis and medicinal chemistry.
Biological Activities
Research indicates that compounds similar to 1-O-benzyl 5-O-methyl 2-oxoimidazolidine-1,5-dicarboxylate exhibit significant biological activities, including antitumor effects, with some derivatives showing promise in inhibiting cancer cell proliferation.
Synthesis
The synthesis of 1-O-benzyl 5-O-methyl 2-oxoimidazolidine-1,5-dicarboxylate can be achieved through several methods. (S)-1-Benzyl 5-methyl 2-oxoimidazolidine-1,5-dicarboxylate synthesis involves the cyclization of precursors under controlled conditions, such as the reaction of benzylamine with methyl 2-oxoimidazolidine-1,5-dicarboxylate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using recrystallization or chromatography. Industrial production may involve large-scale synthesis using automated reactors, high-purity reagents and solvents, and advanced purification techniques.
Applications
1-O-benzyl 5-O-methyl 2-oxoimidazolidine-1,5-dicarboxylate has several applications:
- Scientific Research: (S)-1-Benzyl 5-methyl 2-oxoimidazolidine-1,5-dicarboxylate is used as a building block for synthesizing more complex molecules.
- Chemistry: It is employed as a building block for synthesizing more complex molecules.
- Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Studies involving the interaction of 1-O-benzyl 5-O-methyl 2-oxoimidazolidine-1,5-dicarboxylate with biological macromolecules (like proteins and nucleic acids) are essential for understanding its mechanism of action. Such interactions can be explored using techniques.
- Industry: The compound can be used to produce specialty chemicals and materials.
Reactions
(S)-1-Benzyl 5-methyl 2-oxoimidazolidine-1,5-dicarboxylate can undergo various chemical reactions:
- Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction: Reduction reactions can convert the oxo group to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions, potentially involving reagents such as halogens or organometallic compounds.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-O-benzyl 5-O-methyl 2-oxoimidazolidine-1,5-dicarboxylate:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Benzyl 5-tert-butyl 2-oxoimidazolidine-1,5-dicarboxylate | Contains a tert-butyl group | Enhanced steric hindrance affecting reactivity |
| (S)-1-benzyl 5-methyl 2-oxoimidazolidine-1,5-dicarboxylic acid | Different stereochemistry | Potentially different biological activity profiles |
| 1,5-Dibenzyl 2-oxoimidazolidine-1,5-dicarboxylate | Two benzyl groups | Increased lipophilicity may affect pharmacokinetics |
Mechanism of Action
The mechanism of action of 1-O-benzyl 5-O-methyl 2-oxoimidazolidine-1,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the precise molecular targets and pathways involved in its mechanism of action .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following sections compare the target compound with structurally related derivatives, focusing on substituents, core modifications, and functional properties.
Substituent Variations
1-O-Benzyl 5-O-tert-Butyl 2-Oxoimidazolidine-1,5-Dicarboxylate
- Molecular Formula : C₁₉H₂₆N₂O₅ ()
- Key Differences: The tert-butyl group at the 5-O position replaces the methyl group.
- Applications : The tert-butyl variant is often used in peptide synthesis as a protective group due to its resistance to acidic hydrolysis .
(S)-1-Benzyl 5-Methyl 2-Oxoimidazolidine-1,5-Dicarboxylate
Core Heterocycle Modifications
(R)-2-Benzyl 1-tert-Butyl 5-Oxopyrrolidine-1,2-Dicarboxylate
- Molecular Formula: C₁₇H₂₁NO₅ ()
- Core Structure : Pyrrolidine (5-membered ring with one nitrogen atom) instead of imidazolidine.
- Impact : Reduced nitrogen content alters electronic properties, affecting hydrogen-bonding capacity and reactivity. Pyrrolidine derivatives are common in drug design (e.g., protease inhibitors) .
1-Benzyl 4-Ethyl 5-Oxoazepane-1,4-Dicarboxylate
- Molecular Formula: C₁₇H₂₁NO₅ ()
- Core Structure : Azepane (7-membered ring with one nitrogen atom).
Cytotoxic Activity of Ester Derivatives
- Substituents like methyl or benzyl groups may modulate cytotoxicity by altering membrane permeability or metabolic degradation .
Solubility and Stability
Comparative Data Table
Research Implications
The structural versatility of 1-O-benzyl 5-O-methyl 2-oxoimidazolidine-1,5-dicarboxylate and its analogs highlights their utility in drug discovery. For example:
- Chiral Specificity : The (S)-enantiomer () may offer superior bioactivity in asymmetric synthesis compared to racemic mixtures.
- Tailored Reactivity : Substituent choice (methyl vs. tert-butyl) allows fine-tuning of solubility and stability for specific reaction conditions .
- Biological Activity : While direct cytotoxicity data for the target compound is lacking, related esters demonstrate that lipophilic groups enhance cell membrane penetration, a critical factor in drug design .
Biological Activity
1-O-benzyl 5-O-methyl 2-oxoimidazolidine-1,5-dicarboxylate is a compound with the molecular formula C₁₃H₁₄N₂O₅, characterized by its unique imidazolidine core structure. This compound belongs to the class of oxoimidazolidines, which are known for their diverse applications in organic synthesis and medicinal chemistry. The presence of both benzyl and methyl substituents enhances its chemical properties and potential reactivity, making it a subject of interest in biological studies.
Research indicates that compounds similar to 1-O-benzyl 5-O-methyl 2-oxoimidazolidine-1,5-dicarboxylate exhibit significant biological activities. These activities may include:
- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
- Inhibition of Enzymatic Activity : The compound may interact with enzymes involved in metabolic pathways, which could lead to therapeutic applications in conditions like diabetes or obesity.
- Neuroprotective Effects : Some derivatives have been studied for their ability to inhibit beta-secretase, an enzyme linked to Alzheimer’s disease, indicating a potential role in neurodegenerative disease management.
Case Studies and Research Findings
Recent studies have focused on the biological evaluation of related compounds. For instance:
- A study explored the larvicidal activity of 1,3-benzodioxole acids against Aedes aegypti, identifying structural features critical for insecticidal activity. Although not directly related to our compound, it highlights the importance of structure in biological activity assessment .
- Another research effort focused on beta-secretase inhibiting compounds derived from similar imidazolidine structures. These compounds exhibited promising results in improving cognitive functions and preventing neurodegenerative diseases .
Comparative Analysis of Similar Compounds
To better understand the biological activity of 1-O-benzyl 5-O-methyl 2-oxoimidazolidine-1,5-dicarboxylate, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Benzyl 5-tert-butyl 2-oxoimidazolidine-1,5-dicarboxylate | Contains a tert-butyl group | Enhanced steric hindrance affecting reactivity |
| (S)-1-benzyl 5-methyl 2-oxoimidazolidine-1,5-dicarboxylic acid | Different stereochemistry | Potentially different biological activity profiles |
| 1,5-Dibenzyl 2-oxoimidazolidine-1,5-dicarboxylate | Two benzyl groups | Increased lipophilicity may affect pharmacokinetics |
This table illustrates how variations in structure can influence biological properties and potential therapeutic applications.
Q & A
Q. What spectroscopic methods are recommended for structural confirmation of 1-O-benzyl 5-O-methyl 2-oxoimidazolidine-1,5-dicarboxylate?
Methodological Answer: Structural elucidation requires a combination of techniques:
- <sup>1</sup>H NMR and <sup>13</sup>C NMR : Assign chemical shifts to confirm the benzyl and methyl ester groups, as well as the imidazolidine core. For example, a related compound (diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate) showed distinct <sup>1</sup>H NMR signals for ester groups at δ 1.25–1.30 ppm and aromatic protons at δ 7.30–8.20 ppm .
- HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight and fragmentation patterns. In a study, HRMS (ESI) confirmed a compound’s exact mass with a deviation of <2 ppm .
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700–1750 cm<sup>-1</sup>) and other functional groups.
Q. What synthetic routes are reported for analogous imidazolidine dicarboxylates?
Methodological Answer: Synthesis often involves multi-step protection/deprotection strategies:
- Step 1 : Condensation of imidazolidine precursors with benzyl and methyl chloroformates under anhydrous conditions.
- Step 2 : Use of catalysts like DMAP (4-dimethylaminopyridine) to enhance esterification efficiency. For example, asymmetrical esterification of pyrrolidine dicarboxylates required tert-butyl and benzyl protection .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .
Q. Key Considerations :
- Monitor racemization risks via chiral HPLC if stereocenters are present .
- Optimize reaction temperature (e.g., 0–25°C) to prevent side reactions like ester hydrolysis .
Advanced Research Questions
Q. How can researchers address contradictions in chromatographic data when analyzing derivatives of this compound?
Methodological Answer: Contradictions may arise from:
- Matrix Effects : Polar derivatives (e.g., droserone, 5-O-methyl droserone) may not migrate as expected in HPTLC due to interactions with silica gel. Use dual solvent systems (e.g., chloroform:methanol for non-polar vs. polar analytes) .
- Detection Limits : Plumbagin was undetectable in pitcher fluid via HPTLC but present in tissues; DART-HRMS (Direct Analysis in Real Time) provided higher sensitivity (LOD: 0.1 ng/mL) .
Q. Resolution Strategy :
| Technique | Strengths | Limitations |
|---|---|---|
| HPTLC | High throughput, cost-effective | Low resolution for polar derivatives |
| DART-HRMS | No sample prep, high sensitivity | Requires specialized equipment |
Q. What experimental designs mitigate racemization during synthesis of chiral imidazolidine derivatives?
Methodological Answer: Racemization risks are critical in compounds with stereocenters. Mitigation strategies include:
- Low-Temperature Reactions : Conduct esterification at 0–5°C to reduce kinetic energy and stereochemical scrambling .
- Chiral Auxiliaries : Use tert-butyl or benzyl groups to stabilize transition states. For example, (R)-2-benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate retained enantiopurity via steric hindrance .
- Analytical Validation : Employ chiral stationary phase HPLC (e.g., Chiralpak® AD-H) to monitor enantiomeric excess .
Case Study :
A synthesis of dimethyl 1-benzyl-1,2,3-triazole-4,5-dicarboxylate maintained >98% enantiomeric excess using asymmetric alkyne substrates and low-temperature conditions .
Q. How can researchers optimize the stability of 1-O-benzyl 5-O-methyl 2-oxoimidazolidine-1,5-dicarboxylate in biological assays?
Methodological Answer: Stability challenges include hydrolysis of ester groups in aqueous media. Solutions:
- Prodrug Design : Replace methyl ester with tert-butyl esters, which exhibit slower hydrolysis rates .
- Lyophilization : Store the compound as a lyophilized powder to prevent moisture-induced degradation .
- Buffer Selection : Use phosphate-buffered saline (PBS) at pH 7.4 instead of Tris buffers, which may catalyze ester hydrolysis .
Q. What computational methods support the analysis of synthetic byproducts for this compound?
Methodological Answer:
- DFT (Density Functional Theory) : Predict reaction pathways for byproduct formation (e.g., dimerization via Michael addition) .
- Mass Spectrometry Imaging (MSI) : Map spatial distribution of byproducts in reaction mixtures .
Case Study :
HRMS coupled with isotopic pattern analysis differentiated between isobaric byproducts in a tetrahydroimidazo[1,2-a]pyridine synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
